4-(2,2-Difluoroethoxy)-3,5-dimethoxyphenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(2,2-Difluoroethoxy)-3,5-dimethoxyphenethylamine” is a phenethylamine derivative. Phenethylamines are a class of compounds that often have psychoactive properties and include stimulants, hallucinogens, and entactogens .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the 2,2-difluoroethoxy and dimethoxy groups onto a phenethylamine backbone. This could potentially be achieved through a series of substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would consist of a phenethylamine backbone with the 2,2-difluoroethoxy group attached to the 4-position of the benzene ring and two methoxy groups attached to the 3 and 5 positions .Chemical Reactions Analysis
As a phenethylamine derivative, this compound could potentially undergo a variety of chemical reactions. These might include substitution reactions to modify the functional groups or redox reactions involving the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Application in Crystallography
- Specific Scientific Field : Crystallography
- Summary of the Application : The compound 4-[(2,2-difluoroethoxy)methyl]pyridinium iodide has been used in a study to compare a C-H…X hydrogen bond and a halogen bond .
- Methods of Application or Experimental Procedures : The structures of two fluorous-substituted pyridinium iodide salts have been determined . One of them has a -CH2OCH2CF2H substituent at the para position of the pyridinium ring .
- Results or Outcomes : In this salt, the iodide anion is involved in one N-H… I and three C-H… I hydrogen bonds, which, together with C-H…F hydrogen bonds, link the cations and anions into a three-dimensional network .
properties
IUPAC Name |
2-[4-(2,2-difluoroethoxy)-3,5-dimethoxyphenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO3/c1-16-9-5-8(3-4-15)6-10(17-2)12(9)18-7-11(13)14/h5-6,11H,3-4,7,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAYHBWBNGPKII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(F)F)OC)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Difluoroethoxy)-3,5-dimethoxyphenethylamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.